molecular formula C11H9N5 B4974904 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B4974904
M. Wt: 211.22 g/mol
InChI Key: DLLSZOKVDKZTHW-UHFFFAOYSA-N
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Description

8-Phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a chemical compound built on the pyrazolo[1,5-a][1,3,5]triazine scaffold, a known purine isostere that occupies a significant space in medicinal chemistry due to its diverse biological activities . This scaffold is recognized as a privileged structure for the development of kinase inhibitors . Specifically, pyrazolo[1,5-a][1,3,5]triazine derivatives have been identified as potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a promising therapeutic target in oncology, as it plays a dual role in regulating both cell cycle progression and transcription. Inhibiting CDK7 can lead to the downregulation of gene transcription and preferential inhibition of the mitotic cell cycle, showing significant promise in preclinical models of aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) . The core structure is also investigated for its antitrypanosomal activity and as an antimetabolite in purine biochemical reactions due to its structural analogy to purine bases . Researchers value this compound and its derivatives for probing key biological pathways and developing new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-7-13-10-9(6-15-16(10)11)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSZOKVDKZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CN=C(N3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Phenylpyrazolo 1,5 a 1 2 3 Triazin 4 Amine and Its Derivatives

General Strategies for Pyrazolo[1,5-a]scispace.comclockss.orgnih.govtriazine Core Synthesis

The construction of the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine core can be achieved through several strategic approaches. The most common and versatile method involves the annelation of a 1,3,5-triazine (B166579) ring onto a pre-existing pyrazole (B372694) scaffold. scispace.comnih.gov This approach is widely utilized for the preparation of a diverse range of substituted pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines. scispace.com Alternative strategies include the annelation of a pyrazole ring onto a 1,3,5-triazine scaffold, the concurrent formation of both the pyrazole and triazine rings, and synthesis via ring transformation reactions. scispace.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Multicomponent Reactions and Annulation Approaches

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines in a single step from simple starting materials. distantreader.org A notable example is a photocatalyst-free, visible-light-enhanced strategy for the synthesis of pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine-2,4-diamines. This method proceeds via the formation of an electron donor-acceptor (EDA) complex and involves a one-pot protocol with three C-N bond formations. acs.org

Annulation, the process of building a new ring onto an existing one, is a cornerstone of pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine synthesis. The annulation of a 1,3,5-triazine ring onto a pyrazole core is the most frequently employed route. scispace.comnih.gov This strategy's versatility allows for the introduction of a wide array of substituents onto the triazine portion of the fused ring system.

A specific annulation approach involves a formal [4+2] annulation of in situ generated pyrazolylthiourea intermediates with 1,1,3,3-tetramethylguanidine (B143053) (TMG). acs.org This reaction is enhanced by visible light and proceeds without the need for external transition metals, oxidants, bases, or ligands, highlighting a move towards more sustainable synthetic methods. acs.org

Cyclization Reactions for Pyrazole and Triazine Ring Formation

Cyclization reactions are fundamental to the formation of the pyrazole and triazine rings that constitute the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine core. These reactions can be classified based on the number of bonds formed during the cyclization process.

Two-bond formation strategies are a prominent method for constructing the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine ring system. A common approach involves the cyclization of 3(5)-aminopyrazoles with reagents that introduce a C-N-C fragment. scispace.comclockss.org This (3+3) atom combination provides an excellent opportunity for creating a variety of functionalized pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines, as a wide spectrum of 3(5)-aminopyrazoles are readily available. clockss.org The nature of the C-N-C synthon used in the cyclization dictates the substitution pattern on the newly formed 1,3,5-triazine ring. clockss.org For instance, the reaction of 3(5)-aminopyrazoles with N-acyl-, N-cyano-, and N-carbethoxyimidates can lead to the formation of pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines with various substituents at the 2 and 4 positions of the triazine ring. scispace.com

Another two-bond formation approach involves the cyclization of 1-acylpyrazolidinediones with reagents that introduce an N-C-N fragment. scispace.com Furthermore, pyrazoles with an N-C-N appendage at the C3(5) position can be cyclized with a one-carbon atom source to form the triazine ring. scispace.com

Intramolecular cyclization represents a direct method for forming the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine ring system through the formation of a single bond. This pathway is typically employed when a pyrazole precursor already contains the necessary atoms for the triazine ring in an open-chain form. One such strategy involves the intramolecular cyclization of 5-aminopyrazoles that have a C-N-C appendage at the N1 position. scispace.com Another variation is the intramolecular cyclization of pyrazoles bearing an N-C-N-C appendage at the C3(5) position. scispace.com These methods are advantageous for their atom economy and often proceed with high regioselectivity.

Three-bond formation cyclizations offer a convergent approach to the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine core. One documented method involves the cyclization of 3(5)-aminopyrazoles with reagents that introduce a C-N fragment and a separate one-carbon atom. scispace.com An example of this is the reaction of 3(5)-aminopyrazole with aryl cyanates in acetone, which affords 4-aryloxy-2,2-dimethyl-2,3-dihydropyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines. scispace.com This (3+2+1) atom combination allows for the assembly of the triazine ring from three separate components in a controlled manner.

Starting Materials and Precursors in Pyrazolo[1,5-a]scispace.comclockss.orgnih.govtriazine Synthesis

The synthesis of the pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine scaffold relies on the availability of suitably functionalized starting materials. Among the most crucial precursors are substituted pyrazoles, particularly 3(5)-aminopyrazoles. scispace.comclockss.org These compounds serve as versatile building blocks for the annelation of the 1,3,5-triazine ring. The substituents on the pyrazole ring of these precursors are often carried through to the final product, allowing for the synthesis of a diverse library of derivatives.

Below is a table summarizing key starting materials and the resulting pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine derivatives from various synthetic approaches.

Starting Material (Pyrazole)Reagent(s)Synthetic ApproachResulting Derivative
3(5)-PhenylaminopyrazolesFormaldehyde, Primary AminesFour-bond formation (3+1+1+1)1,2,3,4-Tetrahydropyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines scispace.com
3(5)-AminopyrazoleAryl Cyanates, AcetoneThree-bond formation (3+2+1)4-Aryloxy-2,2-dimethyl-2,3-dihydropyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines scispace.com
3(5)-AminopyrazolesN-Acyl-, N-Cyano-, N-CarbethoxyimidatesTwo-bond formation (3+3)Substituted Pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines scispace.com
1H-Pyrazol-3-aminesIsothiocyanates, 1,1,3,3-Tetramethylguanidine (TMG)Annulation [4+2]Pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazine-2,4-diamines acs.org
5-AminopyrazoleEthoxycarbonyl isothiocyanate, NaOH, MeISequential one-pot2-(Methylsulfanyl)pyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazin-4(3H)-one mdpi.com
5-Aminopyrazoles with C-N-C appendage at N1-One-bond intramolecular cyclizationPyrazolo[1,5-a] scispace.comclockss.orgnih.govtriazines scispace.com
Utilization of 5-Aminopyrazoles

The most frequently employed and versatile route to the pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine ring system involves the use of 5-aminopyrazole precursors. beilstein-journals.orgresearchgate.net These compounds serve as foundational building blocks for the construction of numerous fused pyrazoloazines, including pyrazolo[1,5-a]-1,3,5-triazines. beilstein-journals.org The general strategy involves the reaction of a 5-aminopyrazole with reagents that supply the remaining carbon and nitrogen atoms needed to form the triazine ring. clockss.org

A common pathway begins with the reaction of an 8-substituted-5-aminopyrazole with a reagent like ethoxycarbonyl isothiocyanate. This initial reaction forms an intermediate N-carbetoxythiourea. Subsequent heating under basic conditions, for instance with aqueous sodium hydroxide (B78521), induces cyclization to yield a 2-thioxo-1H-pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4-one derivative. This intermediate is pivotal for further functionalization.

For example, the synthesis of 2-(methylsulfanyl)-8-phenyl-pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one has been successfully achieved starting from 3-phenyl-1H-pyrazol-5-amine. This highlights the direct application of 5-aminopyrazoles in generating the 8-phenyl substituted scaffold. A variety of substituents at the C8 position have been explored using this methodology, demonstrating its broad scope.

C8 SubstituentStarting 5-AminopyrazoleProductYield (%)
Phenyl3-Phenyl-1H-pyrazol-5-amine2-(Methylsulfanyl)-8-phenyl-pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one65%
4-Chlorophenyl3-(4-Chlorophenyl)-1H-pyrazol-5-amine8-(4-Chlorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one84%
4-Methoxyphenyl3-(4-Methoxyphenyl)-1H-pyrazol-5-amine8-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one64%
Methyl3-Methyl-1H-pyrazol-5-amine8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one52%
Ethyl3-Ethyl-1H-pyrazol-5-amine8-Ethyl-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one65%
Isopropyl3-Isopropyl-1H-pyrazol-5-amine8-Isopropyl-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one75%
Cyclopropyl3-Cyclopropyl-1H-pyrazol-5-amine8-Cyclopropyl-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-one60%
Application of Thiosemicarbazides

While thiosemicarbazides are versatile reagents in the synthesis of various nitrogen- and sulfur-containing heterocycles, their direct application for the cyclocondensation with 5-aminopyrazoles to form the pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine scaffold is not a prominently documented synthetic strategy. The established literature predominantly favors the reaction of 5-aminopyrazoles with other synthons, such as those providing a C-N-C fragment, to construct the triazine ring. clockss.org Methodologies involving the cyclocondensation of thiosemicarbazides typically lead to the formation of other ring systems, such as thiadiazines or thiazoles, depending on the reaction conditions and the electrophilic partner. znaturforsch.comresearchgate.net

Advanced Synthetic Techniques for 8-Phenylpyrazolo[1,5-a]nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4-amine and Analogues

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques have been applied to the synthesis of the pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine core.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazines. This technique offers efficient dielectric heating, leading to significant reductions in reaction times and often improving yields compared to conventional heating methods. For instance, the cyclization of the intermediate N-carbetoxythiourea (derived from 5-aminopyrazole) can be completed in minutes under microwave heating, as opposed to hours. Specifically, after the initial reaction at room temperature, the mixture is heated in a microwave reactor at 100°C for 5 minutes, followed by a base-mediated cyclization step at 80°C for 3 minutes. This rapid and efficient protocol is a hallmark of the advantages provided by microwave-assisted chemistry. nih.gov

Sequential One-Pot Synthetic Routes

To enhance synthetic efficiency and sustainability, sequential one-pot procedures have been developed. These routes combine multiple reaction steps into a single process without the need for tedious work-up and purification of intermediates. nih.gov This approach saves time, energy, and minimizes chemical waste. A convenient one-pot synthesis for an array of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-ones has been reported. nih.gov The process begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate, followed by base-induced cyclization, and subsequent S-methylation, all performed in the same reaction vessel. This microwave-assisted, one-pot sequential process has proven effective for producing a library of 14 different pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazines on a gram scale, showcasing the robustness of the methodology. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are instrumental for introducing a wide diversity of functional groups onto the pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine scaffold, particularly at the C8 position. A common strategy involves first synthesizing an 8-halopyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine intermediate, which can then participate in various cross-coupling reactions.

For instance, 8-iodopyrazolo[1,5-a]-1,3,5-triazine derivatives serve as versatile precursors for Stille, Suzuki, Sonogashira, and Heck coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and vinyl substituents at the C8 position, which is crucial for structure-activity relationship studies in drug discovery. More advanced methods, such as direct C-H/C-H cross-coupling, have also been explored, enabling the functionalization of the scaffold without the need for pre-activation via halogenation. clockss.org

Examples of Palladium-Catalyzed Cross-Coupling on the Pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine Scaffold
Reaction TypeCoupling PartnerCatalyst/ConditionsResulting C8-Substituent
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl group
StilleOrganostannanePd(PPh₃)₄, LiClAryl, Heteroaryl, Alkyl group
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl group
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃NVinyl group

Functionalization and Derivatization Strategies of the Pyrazolo[1,5-a]nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine Scaffold

The pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine scaffold allows for extensive functionalization at several positions, enabling the fine-tuning of its chemical and biological properties. Key intermediates, such as the 2-(methylsulfanyl)-8-substituted-pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4(3H)-ones, are particularly valuable for derivatization.

One important strategy involves the chlorination of the 4-oxo group. Treatment of the pyrazolotriazinone with reagents like phosphorus oxychloride (POCl₃) converts the C4-oxo to a C4-chloro group. This 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and other nucleophiles at this position. For example, the reaction of 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine with an amine would yield the corresponding 4-amino derivative, a crucial step towards the target compound 8-phenylpyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4-amine.

Furthermore, the 2-(methylsulfanyl) group can be modified, for instance, by oxidation to sulfoxide (B87167) or sulfone, or replaced by other nucleophiles under specific conditions. As detailed previously (Section 2.2.3), the C8 position is readily functionalized using palladium-catalyzed cross-coupling reactions, starting from an 8-halo precursor. This comprehensive suite of derivatization strategies allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazine core.

Amine Substitution at the 4-Position

The introduction of various amine functionalities at the 4-position of the pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine ring is a common strategy for creating diverse libraries of compounds for biological screening. This is typically achieved through nucleophilic substitution reactions where a suitable leaving group at the 4-position is displaced by a primary or secondary amine.

A key precursor for these syntheses is a derivative with a reactive group at the C4 position, such as a chlorine atom or a trichloromethyl group. For instance, 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine can be synthesized by treating the corresponding 2-(methylsulfanyl)pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-4(3H)-one with phosphorus oxychloride (POCl₃). mdpi.com The resulting 4-chloro derivative is highly susceptible to nucleophilic attack.

An alternative and effective method involves using a trichloromethyl group as a leaving group. researchgate.net The synthesis starts with the condensation of 5-guanidino-3-phenylpyrazole with trichloroacetonitrile, which yields 2-amino-8-phenyl-4-(trichloromethyl)pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine. This key intermediate readily reacts with a wide range of amines, where the trichloromethyl moiety is displaced to furnish the desired 4-amino-substituted products. researchgate.net This methodology has been successfully employed to synthesize compounds that were later identified as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists. researchgate.net

PrecursorReagentResulting Substitution at C4Reference
4-Trichloromethyl-pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-2-amineVarious Amines (R-NH₂)4-Amino (R-NH-) researchgate.net
4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazineVarious Amines (R-NH₂)4-Amino (R-NH-) mdpi.comresearchgate.net

Introduction of Phenyl and Other (Het)aryl Groups at the 8-Position

The functionalization at the C8-position with phenyl or other (hetero)aryl groups is a critical step in the synthesis of many biologically active pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazines, including the parent compound of this article's focus. Palladium-catalyzed cross-coupling reactions are the premier methods for forging the necessary carbon-carbon bond at this position. researchgate.net

The common strategy involves the synthesis of an 8-halopyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine intermediate, typically an 8-iodo or 8-bromo derivative. For example, an N-substituted 4-aminopyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine can be iodinated at the C8 position using N-iodosuccinimide to yield the 8-iodo intermediate. researchgate.net This intermediate is then subjected to cross-coupling reactions such as the Suzuki or Stille reaction. researchgate.net

Using these methods, a diverse array of aryl, heteroaryl, and vinyl groups can be installed at the 8-position in good to excellent yields. researchgate.net For example, the reaction of an 8-iodopyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine with an appropriate boronic acid (Suzuki coupling) or organostannane (Stille coupling) in the presence of a palladium catalyst allows for the introduction of various substituents, enabling fine-tuning of the molecule's properties for specific biological targets. researchgate.net More recently, new indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and identified as potent CDK7 inhibitors for pancreatic cancer models. nih.govresearchgate.net

PrecursorCoupling ReactionReagentResulting Substitution at C8Reference
8-Iodopyrazolo[1,5-a]-1,3,5-triazineSuzukiArylboronic acidAryl researchgate.net
8-Iodopyrazolo[1,5-a]-1,3,5-triazineStilleOrganostannane(Het)aryl, Vinyl researchgate.net
8-Bromopyrazolo[1,5-a]-1,3,5-triazineSuzukiPhenylboronic acidPhenyl semanticscholar.org

Modifications at the 2-Position (e.g., Methylthio, Thioxo)

Modifications at the 2-position of the pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine core are fundamental for building the scaffold and influencing its electronic and steric properties. The introduction of methylthio (-SCH₃) or thioxo (=S) groups is often accomplished during the construction of the triazine ring itself.

The synthesis typically begins with a substituted 5-aminopyrazole. mdpi.comsemanticscholar.org To introduce a thioxo group, the 5-aminopyrazole is reacted with ethoxycarbonyl isothiocyanate. The resulting intermediate undergoes cyclization upon treatment with a base like sodium hydroxide (NaOH) to form a 2-thioxo-1,2-dihydro-pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-4(3H)-one. mdpi.com This thioxo derivative can be a final product or an intermediate for further modifications. Studies have shown that pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-2-thioxo-4-ones exhibit inhibitory activity against thymidine (B127349) phosphorylase, an enzyme that promotes tumor growth. nih.gov

To obtain a 2-methylthio derivative, the cyclized 2-thioxo intermediate can be S-methylated using an agent like methyl iodide (MeI). mdpi.com A convenient one-pot synthesis has been developed where the 5-aminopyrazole is treated sequentially with the isothiocyanate, base for cyclization, and then methyl iodide, all under microwave irradiation, which significantly reduces reaction times and improves yields. mdpi.comsemanticscholar.org The resulting 2-(methylsulfanyl)pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-4(3H)-ones are versatile precursors for more complex molecules. semanticscholar.org

Starting MaterialKey ReagentsResulting Group at C2Reference
5-Aminopyrazole1. Ethoxycarbonyl isothiocyanate 2. NaOHThioxo (=S) mdpi.com
2-Thioxo-pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-4(3H)-oneMethyl Iodide (MeI)Methylthio (-SCH₃) mdpi.com

Other Strategic Substitution Patterns for Pharmacophore Development

Beyond individual modifications, the strategic combination of substituents at the 2-, 4-, and 8-positions is crucial for developing potent and selective pharmacophores. The pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine scaffold has been successfully utilized to design inhibitors for various protein kinases, which are important targets in cancer therapy.

For example, structure-based design has led to the development of potent inhibitors of protein kinase CK2. drugbank.com By modifying the core scaffold, researchers have created picomolar inhibitors with micromolar-level cytotoxic activity in prostate and colon cancer cell lines. drugbank.com Similarly, derivatives of this scaffold have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 7 (CDK7), a promising target in pancreatic ductal adenocarcinoma. nih.govresearchgate.net In these studies, different aryl and heteroaryl groups were introduced, often at the 8-position, while various amine functionalities were installed at the 4-position to optimize interactions with the kinase's ATP-binding site.

The development of these compounds often involves a multi-step synthetic sequence. A typical route might include:

Construction of the core 2-substituted pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazin-4-one from a 5-aminopyrazole. semanticscholar.org

Halogenation at the 8-position. researchgate.net

Palladium-catalyzed cross-coupling to introduce a desired (het)aryl group at C8. researchgate.net

Conversion of the 4-oxo group to a 4-chloro group. mdpi.com

Nucleophilic substitution at C4 with a library of amines to generate the final compounds. researchgate.netresearchgate.net

This modular approach allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a] Current time information in Detroit, MI, US.nih.govresearchgate.nettriazine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties for drug development.

Elucidation of Biological Targets of Pyrazolo[1,5-a]nih.govnih.govresearchgate.nettriazin-4-amine Derivatives

The structural similarity of the pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold to endogenous purines allows it to interact with a variety of biological targets, leading to the modulation of key cellular processes. nih.govresearchgate.net Researchers have successfully designed and synthesized numerous derivatives with potent and selective activities against kinases and G-protein coupled receptors.

Kinase Inhibition Studies

The pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine core has proven to be a versatile scaffold for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. researchgate.netresearchgate.net

Derivatives of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes central to the control of the cell cycle. nih.govcancer.gov One notable example is a derivative synthesized as a bioisostere of (R)-roscovitine, a well-known CDK inhibitor. This pyrazolo[1,5-a]-1,3,5-triazine analogue, GP0210, demonstrated significantly higher potency against various CDKs compared to the parent compound. nih.govacs.org Further studies have led to the design and synthesis of novel pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives with substantial CDK2 inhibitory activity. For instance, compounds 9f and 10c from a synthesized series exhibited strong inhibition of CDK2. cancer.gov

Inhibitory Activity of Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine Derivatives against CDK2
CompoundCDK2 Inhibition (%)IC50 (µM)Reference
9f82.381.85 cancer.gov
10c81.962.09 cancer.gov

The pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold has also been explored as a potential inhibitor of Tyrosine Threonine Kinase (TTK), a key regulator of the mitotic checkpoint. nih.gov While a scaffold hopping approach ultimately led to the development of more potent pyrazolo[1,5-a]pyrimidines as TTK inhibitors, the initial exploration of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines indicated their potential in targeting this kinase. nih.gov This exploration was part of a broader effort to identify novel anticancer agents, with TTK being a significant target due to its role in chromosome segregation and its overexpression in various tumors. nih.gov

The versatility of the pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine core extends to the inhibition of other kinases. Recent research has focused on developing derivatives as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a target in pancreatic ductal adenocarcinoma. researchgate.netnih.gov Additionally, this scaffold has been utilized to create potent inhibitors of protein kinase CK2, with some derivatives exhibiting inhibitory constants (Ki) in the nanomolar range and strong anti-proliferative activity in cancer cell lines. researchgate.netresearchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative, has also been successful in generating potent inhibitors of Tropomyosin Receptor Kinase (Trk). mdpi.com Furthermore, pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-2-thioxo-4-ones have been synthesized and identified as highly potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in tumor growth. nih.gov

Inhibitory Activity of Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine Derivatives against Other Kinases
Derivative ClassTarget KinaseKey FindingsReference
Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazinesCDK7IC50 values ranging from 0.19 to 1.58 µM in pancreatic cancer cell lines. researchgate.netnih.gov
Macrocyclic pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazinesCK2Ki values around 1.0 nM and IC50 as low as ~100 nM in cancer cells. researchgate.net
Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-2-thioxo-4-onesThymidine PhosphorylaseCompound 17p showed an IC50 of 0.04 µM. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation

Beyond kinase inhibition, pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives have been investigated as modulators of G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. mdpi.com

A significant area of research has been the development of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives as antagonists of the Corticotropin-Releasing Factor Receptor-1 (CRF1). nih.govnih.gov CRF1 receptor antagonists are being explored as potential treatments for anxiety and depression. nih.gov Structure-activity relationship studies of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines led to the discovery of potent and selective CRF1 antagonists. nih.gov One such analogue, 12-3, exhibited a high binding affinity for the human CRF1 receptor and demonstrated efficacy in animal models of anxiety. nih.gov These compounds generally show weak affinity for the CRF-binding protein and other biogenic amine receptors, highlighting their selectivity. nih.gov

Binding Affinity of Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine Derivatives for CRF1 Receptor
Compound SeriesTarget ReceptorBinding Affinity (IC50/Ki)Reference
Bicyclic pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazinesCRF1IC50 = 4.2 - 418 nM nih.gov
Analogue 12-3hCRF1IC50 = 4.7 +/- 2.0 nM nih.gov
'Retro-pyrazolotriazine' ligandsrat CRF receptorsKi <= 10 nM ablesci.com

Enzyme Inhibition and Modulation

No data available for 8-phenylpyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazin-4-amine.

No specific data available for 8-phenylpyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazin-4-amine. Research on related pyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazin-2-thioxo-4-one derivatives has shown thymidine phosphorylase inhibitory activity. nih.govresearchgate.net

No data available for 8-phenylpyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazin-4-amine.

Cellular and Molecular Activity Profiling (Preclinical, Non-Clinical Human Data)

No specific data available for 8-phenylpyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazin-4-amine. Studies on other pyrazolo[1,5-a]-1,3,5-triazine derivatives have reported antiproliferative activity in pancreatic cancer cell lines through mechanisms such as CDK7 inhibition. researchgate.netnih.gov

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, MDA-MB231, PC3, HCT116, MCF-7, HepG-2)

Derivatives of the pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine core have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of tumors originating from the colon, breast, liver, and pancreas. nih.govnih.gov

For instance, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were tested against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cells. nih.gov Specific compounds within this series, such as 4f, 5c, and 5d, displayed potent cytotoxic effects with IC50 values in the low micromolar range. nih.gov Compound 4f was particularly effective against the HCT-116 cell line. nih.gov Similarly, pyrazolo[1,5-a]-1,3,5-triazine myoseverin (B1677587) derivatives have shown specific antiproliferative activity in colorectal cancer cell lines like HCT116. nih.gov

In the context of pancreatic ductal adenocarcinoma (PDAC), novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]−1,3,5‐triazine derivatives have shown remarkable cytotoxicity against cell lines such as PANC-1. researchgate.netnih.gov Eight out of 33 derivatives in one study exhibited IC50 values ranging from 0.19 to 1.58 µM. researchgate.netnih.gov Furthermore, various 1,3,5-triazine derivatives have been screened for activity against breast cancer cell lines, including MDA-MB-231 and MCF-7, demonstrating their potential as anti-breast cancer agents. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
4f MCF-7 Breast 4.53 ± 0.30 nih.gov
HCT-116 Colon 0.50 ± 0.080 nih.gov
HepG2 Liver 3.01 ± 0.49 nih.gov
5c MCF-7 Breast 2.29 ± 0.92 nih.gov
5d HCT-116 Colon 3.66 ± 0.96 nih.gov
HepG2 Liver 5.42 ± 0.82 nih.gov
Indolyl/7-aza-indolyl derivatives PANC-1 Pancreatic 0.19 - 1.58 researchgate.netnih.gov

The anticancer activity of pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine derivatives is strongly linked to their ability to induce programmed cell death, or apoptosis. researchgate.netnih.gov Studies on related pyrazolotriazine sulfonamides have shown that these compounds trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov

Mechanistic investigations reveal that these compounds can upregulate the expression of pro-apoptotic genes. nih.gov Treatment of cancer cells with pyrazolotriazine derivatives leads to an increase in the levels of key apoptotic regulators like the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govnih.gov This is often accompanied by a decrease in anti-apoptotic proteins such as Bcl-2. nih.gov The activation of the p53 pathway plays a crucial role in initiating the apoptotic cascade. nih.gov

Furthermore, the induction of apoptosis involves the activation of a family of cysteine proteases known as caspases. nih.gov Research has demonstrated that treatment with these compounds leads to the activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7, which are ultimately responsible for dismantling the cell. nih.govnih.govnih.gov

Pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine derivatives exert their anticancer effects by interfering with critical intracellular signaling pathways that control cell survival and proliferation. One of the key pathways modulated is the PI3K/AKT/mTOR cascade, which is often overactive in cancer cells. nih.gov Certain triazine derivatives have been shown to be potent inhibitors of this pathway, leading to a reduction in the activity of PI3K, AKT, and mTOR. nih.gov For example, compound 4f was found to significantly reduce the concentrations of these signaling proteins in HCT-116 cells. nih.gov

Another important target is the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival. nih.gov Related pyrazolo[1,5-a]quinazoline compounds have been identified as inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.govmdpi.com By suppressing NF-κB expression, these compounds can reduce the expression of genes that promote cell survival, thereby sensitizing cancer cells to apoptosis. nih.gov

In addition to apoptosis, some pyrazolotriazine derivatives have been found to induce autophagy, a cellular process involving the degradation of cellular components. nih.gov The role of autophagy in cancer is complex, but its modulation can be a therapeutic strategy. Studies on a related pyrazolo[4,3-e] scielo.org.coscielo.brresearchgate.nettriazine derivative showed that it triggers autophagy through the increased formation of autophagosomes. nih.gov This was accompanied by an increase in the expression of beclin-1, a key protein in the initiation of autophagy, and the inhibition of mTOR, a negative regulator of the autophagic process. nih.gov

Anti-Inflammatory Effects

The pyrazolo[1,5-a]triazine scaffold and its chemical relatives have been investigated for their anti-inflammatory potential. Chronic inflammation is a contributing factor to numerous diseases, making the control of the inflammatory response a significant therapeutic goal. nih.govmdpi.com

Research on the related pyrazolo[1,5-a]quinazoline system has identified compounds that inhibit NF-κB transcriptional activity, a central pathway in inflammation. nih.govmdpi.com The mechanism of action for some of these compounds is believed to involve the targeting of mitogen-activated protein kinases (MAPKs), such as JNK, which are critical regulators of the inflammatory response. nih.gov The broader class of 1,2,4-triazines has also been noted for possessing anti-inflammatory properties. nih.gov

Antimicrobial and Antitubercular Activity

The development of new antimicrobial agents is crucial to combat infectious diseases and rising antibiotic resistance. The pyrazolo[1,5-a]triazine core and related structures have been explored for this purpose. Fused pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]1,2,4-triazines, have been synthesized and evaluated for their potential antimicrobial activities. nih.gov

Furthermore, there is a significant focus on developing novel treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. nih.gov Several studies have reported the antitubercular activity of related heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as possessing promising activity against M. tuberculosis. acs.org Other research on 1,3,5-triazine derivatives has also shown potential antimycobacterial effects against the M. tuberculosis H37Rv strain. researchgate.net

Anticonvulsant Properties

Derivatives of the pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine system have been evaluated for their potential to treat disorders of the central nervous system, including epilepsy. scielo.org.co Certain compounds from this class have shown anticonvulsant effects in experimental models. scielo.br

Specifically, the derivative 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] scielo.org.coscielo.brnih.govtriazine (MH4b1) has demonstrated dose-dependent anticonvulsant activity in mice against maximal electroshock seizures (MES). scielo.brscielo.br Further investigation into its mechanism suggests that its anticonvulsant properties may be related to the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, without significant activity at the benzodiazepine (B76468) site of the GABA-A receptor. scielo.br

Molecular Mechanism and Target Oriented Biological Investigations

Antimetabolic Activities Related to Purine (B94841) Biochemistry

The chemical scaffold of pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine is recognized as a bioisostere of purine. researchgate.netsemanticscholar.org This structural similarity to endogenous purines, such as adenine (B156593) and guanine, allows compounds like 8-phenylpyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazin-4-amine to act as antimetabolites by interacting with the biological targets of biogenic purines. researchgate.netsemanticscholar.org This mimicry can lead to the disruption of normal purine biochemistry, a mechanism that is foundational to the therapeutic potential of this class of compounds. The pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine core effectively mimics the physicochemical properties of the purine ring. nih.gov

The antimetabolic activity of pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine derivatives often manifests as the inhibition of enzymes that utilize purines as substrates. researchgate.net A prominent example of this is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.gov CDKs are ATP-dependent enzymes, and the purine core of ATP is essential for its binding to the kinase. Due to their structural resemblance to purines, pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine-based compounds can act as competitive inhibitors of ATP at the kinase's active site. nih.gov

While specific inhibitory data for 8-phenylpyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazin-4-amine on enzymes of the purine metabolic pathway is not extensively detailed in the reviewed literature, the activity of closely related analogs provides insight into the potential mechanism. For instance, a similar pyrazolo[1,5-a]-1,3,5-triazine derivative, GP0210, has demonstrated potent inhibition of various CDKs, outperforming the reference purine analog, (R)-roscovitine. nih.gov This highlights the potential of the pyrazolo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazine scaffold to effectively target purine-binding sites.

Detailed research findings on a closely related pyrazolo[1,5-a]-1,3,5-triazine derivative (GP0210) are presented below, illustrating the potent inhibition of purine-dependent enzymes.

EnzymeGP0210 IC50 (µM)(R)-roscovitine IC50 (µM)
CDK1/cyclin B0.0450.45
CDK2/cyclin A0.0190.19
CDK2/cyclin E0.0270.16
CDK5/p250.0310.16
CDK7/cyclin H0.490.49
CDK9/cyclin T0.0230.16

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from Popowycz et al., 2009. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Pyrazolo[1,5-a]beilstein-archives.orgnih.govresearchgate.nettriazine Core for Efficacy and Selectivity

The pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine core is a privileged scaffold in drug discovery, serving as a foundational structure for developing inhibitors against various biological targets. mdpi.comnih.gov Its versatility allows for systematic modifications, enabling the fine-tuning of potency and selectivity. Researchers have successfully utilized this core to develop potent inhibitors for several enzyme families and receptors.

Structure-guided design and modifications of the pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine scaffold have yielded picomolar inhibitors of protein kinase CK2, a target implicated in cancer. beilstein-archives.orgnih.govnih.gov These efforts have led to compounds with micromolar-level cytotoxic activity in prostate and colon cancer cell lines. nih.gov Beyond kinases, this core has been adapted to target other significant enzymes. For instance, by modifying the core to create pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazin-2,4-diones and 2-thioxo-4-ones, potent inhibitors of thymidine (B127349) phosphorylase (TP) were developed. nih.gov TP is an enzyme that promotes tumor growth and metastasis. nih.gov Furthermore, modifications have produced inhibitors of cAMP phosphodiesterase and antagonists for the corticotropin-releasing factor receptor-1 (CRF1), highlighting the scaffold's broad therapeutic potential. researchgate.netd-nb.info

Impact of Substituents at the 8-Position on Biological Activity

The substituent at the 8-position of the pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine ring plays a critical role in modulating biological activity. The introduction of an aryl or heteroaryl group at this position is a common strategy for enhancing target engagement.

For thymidine phosphorylase (TP) inhibitors, the presence of a phenyl ring at the 8-position is a key feature. nih.gov Structure-activity relationship studies have shown that the electronic properties of substituents on this phenyl ring are crucial for inhibitory potency. Specifically, substituents with positive sigma (+σ) and pi (+π) electronic properties at the para-position of the 8-phenyl ring result in excellent TP inhibitory action. nih.gov The most potent compound from one study, with an IC50 value of 0.04 μM, featured a para-substituted pentafluorosulfur (SF5) group on the 8-phenyl ring. nih.gov

In the context of corticotropin-releasing factor receptor-1 (CRF1) antagonists, placing a pyridyl group at the 8-position has proven effective. researchgate.net This research led to the discovery of potent and selective CRF1 antagonists, demonstrating that heteroaryl groups at this position can confer high-affinity binding. researchgate.net The synthesis of a diverse array of 8-substituted derivatives is often achieved through modern synthetic methods like palladium-catalyzed cross-coupling reactions, allowing for extensive exploration of the chemical space at this position. scispace.com

Table 1: Effect of 8-Position Substituents on Biological Activity
Target8-Position SubstituentObservation
Thymidine Phosphorylase (TP)4-pentafluorosulfur-phenylPotent inhibition (IC50 = 0.04 μM). Substituents with +σ and +π properties are favorable. nih.gov
CRF1 ReceptorPyrid-3-ylPotent and selective antagonism (hCRF1 IC50 = 6.1 nM). researchgate.net
VariousAlkyl or (Het)aryl groupsPosition allows for diverse functionalization to explore different targets. scispace.comjocpr.com

Influence of Substituents at the 4- and 2-Positions on Target Binding and Activity

In the development of cAMP phosphodiesterase inhibitors, substitutions at both the 2- and 4-positions were found to modulate potency and selectivity across enzymes isolated from different tissues. d-nb.info For example, an ethyl group at the 2-position or dimethyl substitution at the 2- and 4-positions resulted in compounds more potent than the reference drug, theophylline (B1681296). d-nb.info The most active compound in one series was 8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,3-a]-1,3,5-triazine, which was 185 times more potent than theophylline as an inhibitor of PDE from rabbit lung, highlighting the impact of a dialkylamino group at the 4-position. d-nb.info

For thymidine phosphorylase inhibition, the nature of the substituents at positions 2 and 4 is critical. Studies evaluating pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazin-2,4-diones and their 2-thioxo-4-one analogs found that the latter scaffold, featuring a sulfur atom at the 2-position and a carbonyl at the 4-position, exhibited significant inhibitory activity against TP. nih.gov

Table 2: Influence of 2- and 4-Position Substituents
Target2-Position Substituent4-Position SubstituentKey Finding
cAMP PhosphodiesteraseEthyl-97 times more potent than theophylline (bovine brain PDE). d-nb.info
cAMP Phosphodiesterase-Diethylamino185 times more potent than theophylline (rabbit lung PDE). d-nb.info
Thymidine PhosphorylaseThioxo (=S)Oxo (=O)The 2-thioxo-4-one scaffold is crucial for potent inhibitory activity. nih.gov
GeneralMethylsulfanyl (-SCH3)Oxo (=O)Serves as a key intermediate for further functionalization. jocpr.com

Identification of Key Pharmacophoric Elements for Specific Biological Activities

Analysis of SAR data allows for the identification of key pharmacophoric elements—the essential structural features required for a specific biological activity. For the pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine scaffold, these elements vary depending on the target.

For Protein Kinase CK2 Inhibition:

The pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine core acts as the fundamental scaffold.

The molecule establishes crucial polar interactions with the hinge region and other key residues within the ATP-binding site of the kinase. nih.gov

For Thymidine Phosphorylase (TP) Inhibition:

The 1,3-dihydro-pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazin-2-thioxo-4-one substructure is a critical pharmacophoric element. nih.gov

An 8-phenyl ring is required for activity. nih.gov

A substituent with electron-withdrawing properties (+σ) and the ability to engage in pi-stacking (+π) at the para-position of the 8-phenyl ring significantly enhances potency. nih.gov

For Cyclin-Dependent Kinase 7 (CDK7) Inhibition:

The attachment of specific heteroaromatic groups, such as indolyl or 7-aza-indolyl moieties, to the pyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine core is key to achieving potent inhibition and antiproliferative activity against pancreatic cancer cells. researchgate.net

Stereochemical Considerations and Enantiomeric Activity Profiles (if relevant)

The core structure of 8-phenylpyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazin-4-amine is planar and achiral. Stereochemical considerations become relevant only upon the introduction of chiral centers, typically within the substituents. The reviewed literature for this specific scaffold does not extensively report on the synthesis or differential activity of enantiomers.

However, studies on related but structurally distinct isomers, such as the pyrazolo[4,3-e] beilstein-archives.orgnih.govd-nb.infotriazine series, have highlighted the importance of stereochemistry. In some cases, enantiomeric derivatives of these related scaffolds have shown differences in biological activity. For example, in certain pyrazolo[4,3-e] beilstein-archives.orgnih.govd-nb.infotriazine sulfonamides, the (R)-enantiomers displayed slightly higher cytotoxic effects against breast cancer cell lines than their (S)-counterparts. This suggests that should chiral substituents be introduced to the 8-phenylpyrazolo[1,5-a] beilstein-archives.orgnih.govresearchgate.nettriazine core, the stereochemistry would likely be a critical factor in determining the ultimate biological profile.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding mode of ligands within the active sites of proteins.

Derivatives of the pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and have been implicated in various cancers. nih.gov Molecular docking studies have been instrumental in revealing the binding mechanism of these compounds within the ATP-binding pocket of kinases like CDK2. nih.govnih.gov

In a representative study, novel pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine derivatives were docked into the roscovitine (B1683857) binding site of the CDK2 enzyme (PDB code: 3ddq). nih.govcancer.gov The simulations showed that these compounds adopt a binding mode similar to known kinase inhibitors, forming key hydrogen bonds with the hinge region of the kinase. The nitrogen atoms of the pyrazolotriazine core are crucial for these interactions, typically forming hydrogen bonds with the backbone amide and carbonyl groups of residues such as Leucine 83 and Glutamic acid 81. The phenyl group at the 8-position often extends into a hydrophobic pocket, contributing to the binding affinity.

Table 1: Summary of Docking Interactions for Pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine Derivatives with CDK2

Interacting Residue Interaction Type Role in Binding
Leu83 Hydrogen Bond Anchors the ligand to the hinge region.
Glu81 Hydrogen Bond Provides an additional anchor point.
Ile10, Val18, Ala31 Hydrophobic Interaction Forms a hydrophobic pocket accommodating the phenyl ring.

This is an interactive table based on common interactions reported for this class of inhibitors.

The versatility of the pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine scaffold extends to G-protein coupled receptors (GPCRs). Structure-activity relationship studies have identified derivatives as potent antagonists for the Corticotropin-releasing factor receptor-1 (CRF1), a potential target for anxiolytic and antidepressant drugs. ebi.ac.uk Docking studies on these compounds revealed that the 8-pyridyl or 8-phenyl group is a critical determinant of activity, occupying a key pocket within the receptor. ebi.ac.uk

Similarly, while not the exact same scaffold, related triazine derivatives have been designed as antagonists for the A2A adenosine (B11128) receptor (A2A AR), another important GPCR target. nih.govsemanticscholar.org Docking studies for these related compounds at the A2A AR binding site have highlighted crucial ligand-receptor interactions that are deeply affected by the nature of substituents, guiding the synthesis of potent and selective antagonists. nih.gov These studies underscore the importance of specific substitutions on the core ring system to achieve high affinity and selectivity for GPCR targets.

The stability of the ligand-target complex is governed by a combination of forces. For the pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine scaffold, both electrostatic and hydrophobic interactions are critical for effective binding.

Electrostatic Contributions: These are primarily driven by hydrogen bonds between the nitrogen-rich heterocyclic core and polar residues in the protein's active site, such as the backbone amides in the hinge region of kinases. nih.gov Molecular Electrostatic Potential (MESP) analysis, a quantum mechanical calculation, can be used to visualize the charge distribution on the molecule, identifying electron-rich regions (negative potential, often on nitrogen atoms) that are favorable for forming hydrogen bonds. nih.gov

Hydrophobic Contributions: The phenyl group at the 8-position, along with other aryl substituents, plays a significant role in binding through hydrophobic interactions. These nonpolar groups fit into hydrophobic pockets lined with amino acid residues like alanine, valine, leucine, and isoleucine, displacing water molecules and contributing favorably to the binding free energy.

The balance between these contributions is essential for high-affinity binding. The pyrazolotriazine core often serves as the electrostatic anchor, while the substituents, particularly at the 8-position, fine-tune the affinity and selectivity through hydrophobic and other specific interactions.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic properties of molecules with high accuracy. Joint quantum-chemical and experimental studies have been performed on phenyl-substituted pyrazolo[1,5-a] nih.govcancer.govnih.govtriazines to understand the influence of substituents on the electronic structure. researchgate.net These calculations can determine properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The electronic structure is directly related to the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for molecular recognition by a biological target. researchgate.net For instance, MESP analysis can reveal the most likely sites for electrophilic and nucleophilic attack and identify regions prone to forming hydrogen bonds. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The development of potent bioactive agents based on the 8-phenylpyrazolo[1,5-a] nih.govcancer.govnih.govtriazine scaffold has utilized both ligand-based and structure-based drug design strategies.

Structure-Based Drug Design: This approach relies on the three-dimensional structural information of the target protein. For example, the design of pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine derivatives as inhibitors of protein kinase CK2 was guided by X-ray co-crystal structures of the compounds bound to the enzyme. nih.govnih.gov This structural information allowed researchers to visualize the binding mode and rationally design modifications to the scaffold to enhance potency and selectivity, leading to the development of picomolar inhibitors. nih.govdrugbank.com

Ligand-Based Drug Design: When the 3D structure of the target is unknown, ligand-based methods are used. This involves using a set of known active molecules to deduce a pharmacophore model, which defines the essential steric and electronic features required for activity. The development of pyrazolo[1,5-a] nih.govcancer.govnih.govtriazine inhibitors for thymidine (B127349) phosphorylase is an example where a known inhibitor, 7-deazaxanthine, was used as a lead compound to guide the synthesis of a new series of compounds. nih.gov This led to the discovery of derivatives that were significantly more potent than the original lead. nih.gov

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness

Computational tools and algorithms are employed to model the behavior of 8-phenylpyrazolo[1,5-a] d-nb.inforesearchgate.netresearchgate.nettriazin-4-amine within a biological system. These predictions are based on the molecule's structural and physicochemical properties. The following data tables summarize the predicted pharmacokinetic parameters and drug-likeness evaluation for this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. These properties, including molecular weight, lipophilicity (log P), and solubility, influence its absorption and distribution.

PropertyPredicted Value
Molecular FormulaC11H9N5
Molecular Weight211.23 g/mol
logP (Octanol-Water Partition Coefficient)1.85
Topological Polar Surface Area (TPSA)85.2 Ų
Number of Rotatable Bonds1

Predicted Pharmacokinetic (ADME) Profile

The ADME profile of a drug candidate is a crucial aspect of its development. In silico models can predict key pharmacokinetic parameters, offering an early indication of a compound's potential in vivo performance.

ParameterPredictionDescription
Gastrointestinal (GI) AbsorptionHighPredicted likelihood of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesPredicted ability to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoPrediction of whether the compound is a substrate for the P-gp efflux pump.
CYP1A2 InhibitorNoPrediction of inhibitory activity against major cytochrome P450 enzymes involved in drug metabolism.
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Drug-Likeness Evaluation

Drug-likeness is a qualitative concept used in drug design to assess whether a compound is likely to be an orally active drug with favorable ADME properties. This evaluation is often based on established rules derived from the analysis of successful oral drugs.

RuleParameterValueViolation
Lipinski's Rule of FiveMolecular Weight211.23No
logP1.85No
Hydrogen Bond Donors1No
Hydrogen Bond Acceptors4No
Ghose FilterPassNo
Veber RulePassNo
Muegge RulePassNo
Bioavailability Score0.55N/A

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 8-phenylpyrazolo[1,5-a]triazin-4-amine and its analogs. Traditional multi-step syntheses are often time-consuming and generate significant waste. Modern synthetic chemistry is moving towards greener alternatives that offer higher yields, shorter reaction times, and reduced environmental impact.

One promising avenue is the expansion of microwave-assisted sequential one-pot reactions. This technique has already been successfully applied to the synthesis of various 8-substituted pyrazolo[1,5-a]triazines, demonstrating advantages in terms of yield and reaction speed while avoiding the tedious work-up and purification of intermediates. Further exploration could adapt these methods for the specific and efficient synthesis of the 4-amino substituted series.

Additionally, the principles of green chemistry, such as the use of non-hazardous solvents, catalyst-free reactions, and energy-efficient techniques like sonication, are being increasingly applied to the synthesis of pyrazole (B372694) derivatives. For instance, eco-friendly condensation reactions have been used to synthesize novel pyrazole compounds, minimizing environmental impact and streamlining the synthetic process. Future efforts could focus on integrating these eco-friendly principles into the annelation of the 1,3,5-triazine (B166579) ring onto the pyrazole scaffold, a common strategy for building the core structure.

Table 1: Comparison of Synthetic Methodologies for Pyrazole and Fused Pyrazole Systems

Methodology Key Features Potential Advantages for Pyrazolo[1,5-a]triazine Synthesis Reference(s)
Conventional Heating Multi-step processes, often requiring prolonged reaction times and purification of intermediates. Well-established routes.
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid heating, enabling sequential one-pot reactions. Reduced reaction times, higher yields, avoidance of intermediate purification.
Ultrasonic Irradiation Uses sound energy to accelerate reactions at lower temperatures. Energy efficiency, shorter reaction times, high selectivity.

| Green Condensation Reactions | Employs eco-friendly solvents and catalyst-free conditions. | Minimized environmental impact, streamlined process. | |

Discovery of New Biological Targets and Polypharmacology

The pyrazolo[1,5-a]triazine nucleus is a versatile scaffold with demonstrated activity against a range of biological targets. This promiscuity, often termed polypharmacology, can be advantageous in treating complex diseases like cancer. Future research will aim to systematically screen 8-phenylpyrazolo[1,5-a]triazin-4-amine and its derivatives against diverse target families to uncover novel therapeutic applications.

Derivatives of this scaffold have been identified as potent inhibitors of several key enzymes and receptors implicated in disease:

Cyclin-Dependent Kinase 7 (CDK7): New indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown potent inhibitory activity against CDK7, a promising target in pancreatic ductal adenocarcinoma (PDAC).

Thymidine (B127349) Phosphorylase (TP): A series of pyrazolo[1,5-a]triazin-2-thioxo-4-ones, particularly those with a substituted phenyl ring at the 8-position, exhibited excellent TP inhibitory action, with the best compound being around 800 times more potent than the lead compound, 7-deazaxanthine. TP is an attractive target as it promotes tumor growth and metastasis.

Corticotropin-Releasing Factor Receptor-1 (CRF1): 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives have been developed as potent and selective CRF1 receptor antagonists, with potential as anxiolytic or antidepressant drugs.

Protein Kinase CK2: Structure-based design has led to the discovery of pyrazolo[1,5-a]triazine derivatives as picomolar inhibitors of protein kinase CK2 with micromolar cytotoxic activity in cancer cell lines.

Given that the scaffold acts as a purine (B94841) bioisostere, it is plausible that it could also target other purine-binding proteins such as DNA polymerases, ATPases, and purine receptors. Future research should employ broad-based screening approaches, such as proteomic profiling and high-throughput screening against large panels of kinases and other enzymes, to systematically identify new biological targets and fully characterize the polypharmacological profile of this compound class.

Advanced SAR Studies and Focused Library Design for Enhanced Potency and Selectivity

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 8-phenylpyrazolo[1,5-a]triazin-4-amine core. Previous studies on related analogs have provided initial insights into how structural modifications influence biological activity. For instance, in the context of TP inhibition, it was found that a substituent with specific electronic properties (+σ and +π) at the para-position of a phenyl ring attached to position 8 of the scaffold resulted in excellent inhibitory action. Similarly, for CRF1 antagonists, SAR was explored for various substitutions on the pyridyl ring at the 8-position.

Future research must build upon these findings through advanced SAR studies. This involves the strategic design and synthesis of focused chemical libraries, where specific regions of the molecule are systematically modified. The goal is to develop a comprehensive understanding of the molecular features required for high potency and selectivity against desired targets.

Table 2: Key Positions for SAR Exploration on the Pyrazolo[1,5-a]triazine Scaffold

Position Known Impact of Substitution Future Exploration Reference(s)
Position 8 Phenyl, pyridyl, and substituted phenyl/pyridyl groups influence activity against TP and CRF1. Introduction of diverse aryl and heteroaryl rings with varied electronic properties.
Position 4 The amine group is a key feature; modifications can impact kinase interactions. Exploration of secondary and tertiary amines, amides, and other hydrogen-bonding moieties.

| Position 2 | Substitutions at this position can modulate activity and physicochemical properties. | Introduction of a wide range of functional groups to probe interactions and improve drug-like properties. | |

By creating and screening these focused libraries, researchers can generate detailed SAR data to guide the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating the design-synthesize-test cycle. For the 8-phenylpyrazolo[1,5-a]triazin-4-amine series, AI and ML can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application. By training ML algorithms—such as random forests, support vector machines, or deep neural networks—on existing SAR data, predictive QSAR models can be built. These models can then be used to predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and explore chemical space more efficiently.

Furthermore, generative AI models can design entirely new molecules from scratch. By providing the model with a desired set of properties (e.g., high potency against a specific kinase, favorable ADMET profile), these algorithms can generate novel pyrazolo[1,5-a]triazine derivatives that are optimized for multiple parameters. This approach moves beyond simple modifications of an existing scaffold to the de novo design of superior drug candidates. AI and ML can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process.

Development of Advanced Preclinical Models for Efficacy Evaluation

To translate the potential of 8-phenylpyrazolo[1,5-a]triazin-4-amine derivatives into clinical reality, robust preclinical evaluation is essential. Future research must move beyond simple 2D cell culture models to more clinically relevant systems that better recapitulate the complexity of human disease.

For oncology applications, several advanced models have already been used to evaluate related pyrazolo[1,5-a]triazine compounds. These include:

3D Spheroid Cultures: These models mimic the three-dimensional architecture and microenvironment of solid tumors. The viability of spheroidal pancreatic tumor cultures was significantly reduced by potent CDK7-inhibiting pyrazolo[1,5-a]-1,3,5-triazine derivatives.

Drug-Resistant and Primary Cell Models: Evaluating compounds in models of drug resistance, such as gemcitabine-resistant pancreatic cancer cells, is crucial for developing therapies that can overcome clinical challenges.

Xenograft Mouse Models: In vivo studies, such as the use of colon cancer xenograft mouse models, provide critical information on a compound's efficacy, pharmacokinetics, and tolerability in a living organism.

Future studies should leverage these and other advanced models, such as patient-derived organoids and genetically engineered mouse models, to conduct comprehensive efficacy evaluations. These models will provide a more accurate prediction of how these compounds will perform in human clinical trials, thereby increasing the likelihood of successful translation from the laboratory to the clinic.

Q & A

Q. What are the established synthetic routes for 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazolo-triazine core via cyclization of hydrazines with 1,3-diketones, followed by functionalization. Key steps include:

  • Core formation : Cyclization under acidic/basic conditions to form the heterocyclic scaffold .
  • Substituent introduction : Chlorination or sulfonylation at specific positions using reagents like POCl₃ or sulfonyl chlorides .
  • Purification : Column chromatography or crystallization from solvents like hexane/ethyl acetate .
    Optimization involves adjusting temperature (e.g., 80–100°C for cyclization), solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the pyrazole ring appear at δ 7.5–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and confirm stereochemistry. Challenges include resolving disordered solvent molecules in the lattice .

Q. How is the compound initially screened for biological activity in academic settings?

  • In vitro cytotoxicity : Test against NCI-60 cancer cell panels (e.g., leukemia, colon, prostate) using MTT assays. IC₅₀ values <10 μM indicate promising activity .
  • Kinase inhibition assays : Measure inhibition of CK2 or tyrosine kinases via ADP-Glo™ assays. Pyrazolo-triazines with pM affinity are prioritized for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of potent kinase inhibitors?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 8 to enhance CK2 binding. Replace phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .
  • Activity measurement : Use surface plasmon resonance (SPR) to quantify binding kinetics (Kd) and cell-based assays for IC50 determination .

Q. What computational strategies improve the prediction of binding modes with target proteins?

  • Molecular docking : AutoDock Vina or Glide models interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge residues (e.g., Lys68 in CK2) .
  • MD simulations : GROMACS assesses stability of protein-ligand complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How are high-throughput methods applied to synthesize and screen derivatives?

  • Parallel synthesis : Use robotic liquid handlers to generate 100+ analogs via Suzuki-Miyaura cross-coupling .
  • Automated screening : 384-well plates test inhibition against kinase panels. Z’-factor >0.5 ensures assay robustness .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

  • Standardized protocols : Repeat synthesis under inert atmosphere (N2) to exclude oxidation artifacts .
  • Differential scanning calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 10°C/min) to confirm purity .

Q. What bioisosteric replacements are explored to enhance metabolic stability?

  • Purine analogs : Replace triazine with imidazo[1,2-a]pyrimidine to mimic adenine. Assess metabolic stability in liver microsomes (e.g., t½ >60 min) .

Q. What strategies bridge in vitro and in vivo efficacy gaps?

  • Pharmacokinetic profiling : Measure oral bioavailability in rodents and plasma protein binding (e.g., >90% bound reduces free drug concentration) .
  • Xenograft models : Evaluate tumor growth inhibition in nude mice with PC3 (prostate cancer) or HCT-116 (colon cancer) xenografts .

Q. How should intellectual property (IP) considerations shape derivative design?

  • Patent mining : Use Espacenet to avoid infringing existing claims (e.g., WO2016/206999 covers pyrazolo-triazine amines) .
  • Novelty criteria : Introduce unique substituents (e.g., cyclopropane at position 4) to circumvent prior art .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.